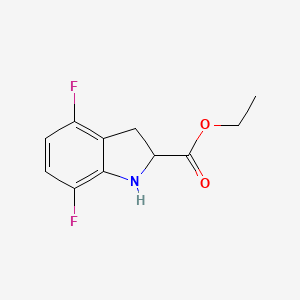
Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of indole-2-carboxylic acid.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is employed in studying the biological activities of indole derivatives, such as their interactions with enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl indole-2-carboxylate: Lacks fluorine atoms, resulting in different biological activities and binding affinities.
4,6-Difluoroindole-2-carboxylic acid: Similar fluorination pattern but lacks the ethyl ester group, affecting its solubility and reactivity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains different substituents, leading to distinct pharmacological properties.
This compound stands out due to its unique combination of fluorine atoms and ethyl ester group, which contribute to its specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11F2NO2 |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11F2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-4,9,14H,2,5H2,1H3 |
Clave InChI |
VYRKZAUQEFDPMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2=C(C=CC(=C2N1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


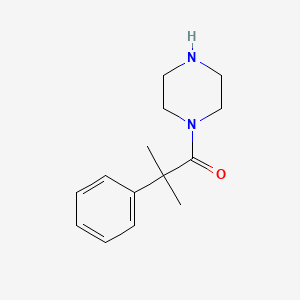
![3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)
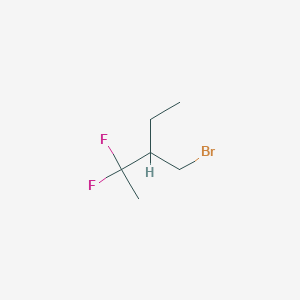
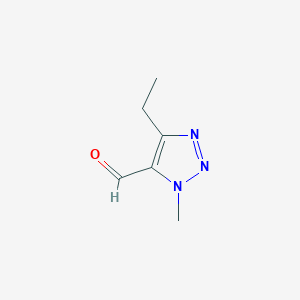
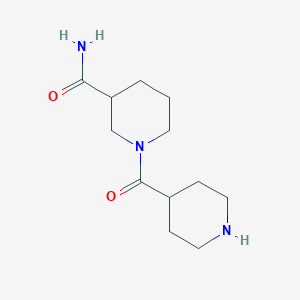
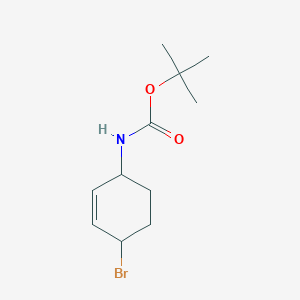
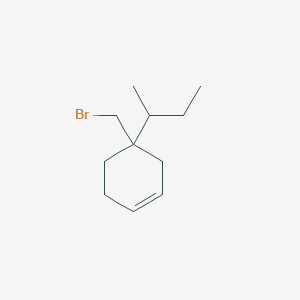
![2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B13181664.png)
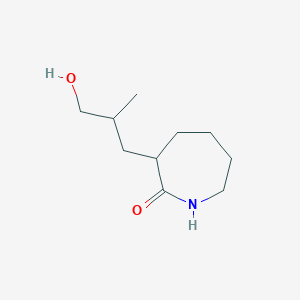
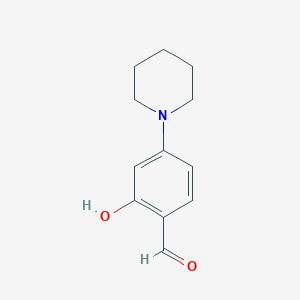


![1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL](/img/structure/B13181694.png)
methanol](/img/structure/B13181697.png)
